![molecular formula C18H14O4S2 B14278776 5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 168641-43-8](/img/structure/B14278776.png)
5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a conjugated organic compound with an intriguing structure. It consists of two 2,3-dihydrothieno[3,4-b][1,4]dioxine rings bridged by a central 1,4-phenylene unit. The compound’s aromatic character and fused ring system make it an interesting subject for study.
Méthodes De Préparation
Synthesis Routes:: Several synthetic routes exist for this compound. One common method involves the coupling of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives with a 1,4-dibromo- or 1,4-dichlorobenzene precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are often employed.
Reaction Conditions:: The reaction typically occurs under an inert atmosphere (nitrogen or argon) using a base (e.g., n-BuLi) to generate the reactive intermediate. Anhydrous conditions are crucial to prevent side reactions.
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous-flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction processes lead to the formation of reduced derivatives.
Substitution: Substituents on the phenylene ring can be modified via nucleophilic substitution reactions.
Oxidation: Oxidants like mCPBA or DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., Grignard reagents) in appropriate solvents.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidative coupling can yield π-conjugated polymers or oligomers.
Applications De Recherche Scientifique
Chemistry::
Organic Electronics: The compound’s π-conjugated structure makes it useful in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Materials Science: It contributes to conductive polymers and functional materials.
Biocompatibility: Investigations explore its potential in biosensors and drug delivery systems.
Antioxidant Properties: Its aromatic rings may exhibit antioxidant effects.
Electrochromic Devices: Applications in smart windows and displays.
Photovoltaics: As part of organic solar cells.
Mécanisme D'action
The compound’s effects likely involve interactions with molecular targets or pathways related to its electronic structure. Further research is needed to elucidate specific mechanisms.
Comparaison Avec Des Composés Similaires
While there are limited reported crystal structures of related compounds (e.g., 3,4-ethylenedioxythiophene azomethine derivatives ), this compound’s unique combination of aromatic rings and heterocycles sets it apart.
Propriétés
Numéro CAS |
168641-43-8 |
|---|---|
Formule moléculaire |
C18H14O4S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
5-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C18H14O4S2/c1-2-12(18-16-14(10-24-18)20-6-8-22-16)4-3-11(1)17-15-13(9-23-17)19-5-7-21-15/h1-4,9-10H,5-8H2 |
Clé InChI |
VQXXYLBCWJZMOP-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(SC=C2O1)C3=CC=C(C=C3)C4=C5C(=CS4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


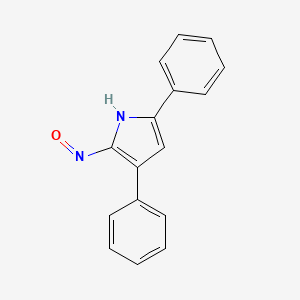
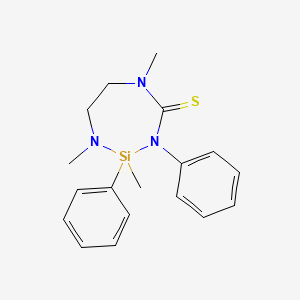

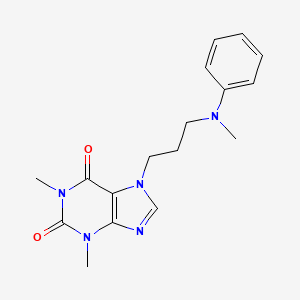
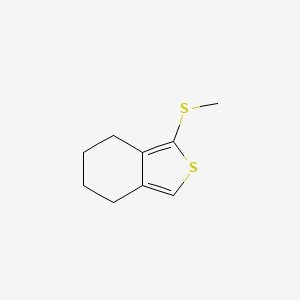
![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)
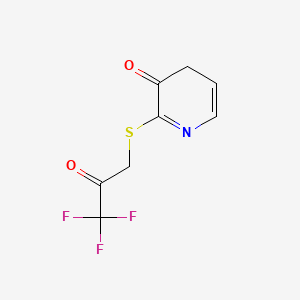
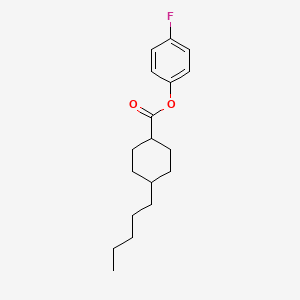
![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
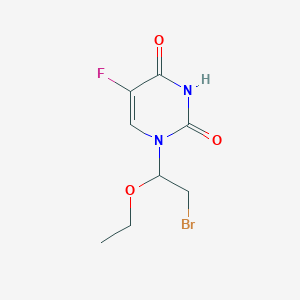
methanone](/img/structure/B14278765.png)
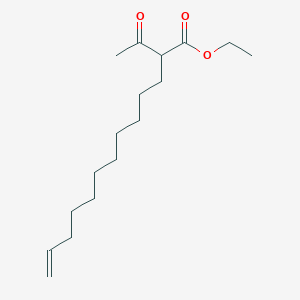
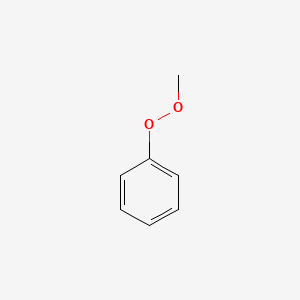
![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
